Glyceryl monostearate

Catalog No.
S702816
CAS No.
123-94-4
M.F
C21H42O4
M. Wt
358.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl monostearate

CAS Number

123-94-4

Product Name

Glyceryl monostearate

IUPAC Name

2,3-dihydroxypropyl octadecanoate

Molecular Formula

C21H42O4

Molecular Weight

358.6 g/mol

InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3

InChI Key

VBICKXHEKHSIBG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

Solubility

insoluble in water; soluble in hot oils, organic solvents
soluble in hot alcohol (in ethanol)

Synonyms

Octadecanoic Acid 2,3-Dihydroxypropyl Ester; 1-Monostearin; (+/-)-2,3-Dihydroxy-propyl Octadecanoate; 1-Glyceryl Stearate; 1-Monooctadecanoylglycerol; Aldo 33; Aldo 75; Aldo MSD; NSC 3875; Sandin EU; Stearic Acid α-Monoglyceride; Stearic Acid 1-Mon

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

Tribology

Field: Mechanical Engineering and Lubrication Technology

Methods: GMS was added to base oil (PAO10, polyα-olefin) and tested in a slider-on-disc contact lubricant film measurement system under various slider inclinations and loads .

Results: The study found that GMS can effectively reduce the coefficient of friction and has a higher film thickness compared to the base oil, which is contrary to classical lubrication theory. This phenomenon is attributed to interface slippage .

Pharmaceutical Technology

Field: Drug Delivery and Pharmaceutical Sciences

Methods: Solid lipids like GMS are incorporated into dosage forms to modify the release rate of drugs and enhance their biopharmaceutical performance .

Results: The use of GMS in pharmaceutical formulations has shown to improve the stability and bioavailability of drugs, leading to more effective drug delivery systems .

Food Technology

Field: Food Science and Technology

Methods: GMS is added to food products during processing to achieve desired textural properties and extend shelf life .

Results: The incorporation of GMS in food products results in improved texture, body, and stability, contributing to the overall quality and consumer acceptance of the products .

Emulsion Stabilization

Field: Cosmetic Chemistry

Methods: GMS is used in cosmetic formulations to stabilize emulsions and maintain the dispersion of ingredients .

Results: The use of GMS in cosmetics leads to stable and uniform products that maintain their intended properties over time .

Biodiesel Production

Field: Renewable Energy and Environmental Science

Methods: GMS is synthesized from glycerol, a byproduct of biodiesel production, and used to enhance the properties of biodiesel .

Results: The utilization of GMS in biodiesel improves the economics of production and contributes to environmental sustainability by providing an effective use for glycerol byproducts .

Nanotechnology

Field: Nanomedicine and Drug Delivery

Methods: GMS-based nanovesicles are synthesized and characterized for their size, stability, and drug loading capacity. These nanovesicles are designed to mimic the body’s natural chylomicrons, allowing for targeted drug delivery .

Results: The nanovesicles have shown promise in enhancing the delivery and efficacy of antiviral drugs, providing a potential therapeutic strategy for respiratory infections .

Thermal-Sensitive Drug Delivery

Field: Biomedical Engineering and Pharmaceutical Sciences

Methods: The lipid matrices containing mixtures of GMS and Glyceryl Monooleate are evaluated for their potential application as drug delivery systems using a poorly water-soluble model drug, nifedipine (NF). Iron oxide nanoparticles modified with oleic acid are embedded into the matrix for remote activation of drug release using an alternating magnetic field (AMF) .

GMS is a monoglyceride, a type of ester formed by the reaction of glycerol (a sugar alcohol) and a fatty acid (stearic acid in this case) []. It occurs naturally in the body as a breakdown product of fats and is also present in trace amounts in some seed oils []. Commercially, GMS is produced through a process called glycerolysis, where triglycerides (fats) are broken down using glycerol []. GMS plays a significant role in various scientific fields due to its emulsifying, thickening, and stabilizing properties.


Molecular Structure Analysis

GMS has a long, chain-like structure. The glycerol backbone contains three hydroxyl groups (OH), while the stearic acid chain is a long hydrocarbon with a terminal carboxylic acid (COOH) group. The key feature of this structure is the presence of both a polar (hydrophilic) glycerol head and a non-polar (hydrophobic) stearic acid tail. This amphiphilic nature allows GMS to interact with both water and oil, making it a valuable emulsifier [].


Chemical Reactions Analysis

Synthesis:

GMS is primarily synthesized through glycerolysis. Here's the balanced equation for a generic triglyceride reacting with glycerol to produce GMS and two fatty acids (RCOOH):

(RCOO)₃C₃H₅ + C₃H₅(OH)₃ → 3RCOOH + C₃H₇O₃(OH) (1) []

Decomposition:

Under extreme heat, GMS can decompose into glycerol and stearic acid:

C₃H₇O₃(OH) → C₃H₅(OH)₃ + CH₃(CH₂)₁₆COOH (2)

Other Reactions:

GMS can participate in esterification reactions with other fatty acids to form different monoglycerides.


Physical And Chemical Properties Analysis

  • Appearance: White, odorless, and slightly sweet-tasting flakes or powder [].
  • Melting Point: 57-65°C (mixture) [].
  • Solubility: Slightly soluble in water, soluble in hot oils and organic solvents [].
  • Stability: Relatively stable under normal storage conditions.

In food science, GMS acts as an emulsifier by stabilizing mixtures of water and oil. Its amphiphilic structure allows it to orient at the interface between the two phases, preventing separation. In cosmetics, GMS functions as a thickener and moisturizer. It helps trap moisture in the skin and improves the texture of creams and lotions [].

Physical Description

DryPowder; DryPowder, OtherSolid, Liquid; Liquid; PelletsLargeCrystals
white to pale yellow wax-like solid with a mild fatty odou

XLogP3

7.4

Melting Point

74.0 °C
Mp 77-79 ° (± -form)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 666 of 669 companies (only ~ 0.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

14811-92-8
31566-31-1
123-94-4
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83138-62-9
22610-63-5
85666-92-8

Wikipedia

Glycerol monostearate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Flavoring Agents -> JECFA Flavorings Index
Lipids -> Glycerolipids [GL] -> Monoradylglycerols [GL01] -> Monoacylglycerols [GL0101]
Cosmetics -> Emollient; Emulsifying

General Manufacturing Information

All other chemical product and preparation manufacturing
Custom compounding of purchased resin
Food, beverage, and tobacco product manufacturing
Personal Care Products not defined by IS Cats.
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Octadecanoic acid, monoester with 1,2,3-propanetriol: ACTIVE
Octadecanoic acid, 2,3-dihydroxypropyl ester: ACTIVE
1,2,3-Propanetriol, homopolymer, isooctadecanoate: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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